tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Description

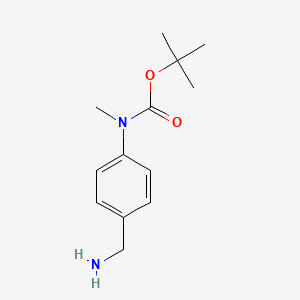

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h5-8H,9,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHYTPRPKZWCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651280 | |

| Record name | tert-Butyl [4-(aminomethyl)phenyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191871-91-7, 1040682-07-2 | |

| Record name | tert-Butyl [4-(aminomethyl)phenyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate chemical properties

An In-depth Technical Guide to tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate: Properties, Synthesis, and Applications

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a bifunctional organic molecule that has garnered significant interest among medicinal chemists and drug development professionals. Its structure, featuring a central phenyl scaffold, is strategically substituted with two distinct nitrogen functionalities: a primary amine presented as an aminomethyl group and a secondary amine protected by the acid-labile tert-butoxycarbonyl (Boc) group. This arrangement provides orthogonal reactivity, establishing the compound as a highly versatile building block and linker for constructing complex molecular architectures.

The inherent value of this reagent lies in the differential reactivity of its two nitrogen centers. The primary amine serves as a readily available nucleophilic handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and alkylation. Concurrently, the Boc-protected secondary amine remains inert to most basic and nucleophilic conditions, allowing for selective reactions at the primary amine.[1][2] The Boc group can then be efficiently removed under acidic conditions to unmask the secondary amine for subsequent functionalization. This strategic design is paramount in multi-step syntheses where precise control over reactivity is essential for achieving high yields and purity. This guide provides an in-depth analysis of its chemical properties, synthetic utility, and practical applications, offering a comprehensive resource for researchers in the pharmaceutical sciences.

Physicochemical and Computed Properties

The fundamental properties of this compound define its behavior in chemical systems. These characteristics are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | PubChem[3] |

| CAS Number | 191871-91-7 | LookChem[4], PubChem[3] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | PubChem[3], Oakwood Chemical[5] |

| Molecular Weight | 236.31 g/mol | PubChem[3] |

| Monoisotopic Mass | 236.152477885 Da | PubChem[3] |

| Synonyms | This compound, 4-(Boc-(methyl)amino)-benzylamine | PubChem[3] |

| XLogP3 (Predicted) | 1.5 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

| Rotatable Bonds | 4 | PubChem[3] |

Note: Experimental data on physical properties such as melting point and solubility for this specific compound are not widely published. However, related structures are typically solids with moderate solubility in common organic solvents.[6]

Synthesis and Reactivity: A Tale of Two Amines

The synthetic utility of this compound is rooted in the distinct reactivity of its two nitrogen atoms, governed by the presence of the Boc protecting group.

Plausible Synthetic Route

While specific synthesis procedures for this exact molecule are proprietary, a logical route can be inferred from standard organic chemistry principles and published methods for analogous compounds.[7] A common strategy involves the N-methylation and subsequent Boc-protection of a para-substituted aniline derivative, followed by the reduction of a nitrile or a similar precursor to generate the aminomethyl group. The choice to introduce the aminomethyl group last prevents its unprotected primary amine from interfering with the N-methylation and Boc-protection steps.

Reactivity of the Functional Groups

The molecule's power lies in its orthogonal reactivity, which can be visualized as two independent chemical handles.

Caption: Orthogonal reactivity of the two amine functionalities.

-

The Boc-Protected Secondary Amine : The tert-butoxycarbonyl group is a cornerstone of modern peptide and medicinal chemistry for amine protection.[8] Its key feature is its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, thus safeguarding the secondary amine during reactions targeting the other end of the molecule.[1] The true utility of the Boc group is realized in its facile removal under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA), which proceeds without affecting most other functional groups.[2] This deprotection step cleanly liberates the secondary amine, preparing it for subsequent synthetic transformations.

-

The Nucleophilic Primary Amine : The aminomethyl group (-CH₂NH₂) functions as a potent and sterically accessible nucleophile. This primary amine is the primary site for derivatization, readily participating in:

-

Amide Bond Formation : Coupling with carboxylic acids using standard reagents (e.g., HATU, EDC) to form stable amide linkages.

-

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Acylation and Sulfonylation : Reactions with acyl chlorides or sulfonyl chlorides to yield amides and sulfonamides, respectively.

-

Core Applications in Drug Development

The unique architecture of this compound makes it an invaluable tool in the synthesis of targeted therapeutics.

As a Heterobifunctional Linker in PROTACs

One of the most compelling applications for this class of molecule is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A related compound, tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, is explicitly identified as a PROTAC linker.[9]

Our subject molecule is ideally suited for this role. The primary aminomethyl group can be coupled to a ligand for the target protein, while the secondary amine (after Boc deprotection) can be linked to a ligand for an E3 ligase, such as cereblon or VHL. The phenylmethyl portion of the molecule serves as the core of the linker, providing a semi-rigid spacer to orient the two ligands appropriately.

Caption: General workflow for utilizing the title compound in PROTAC synthesis.

As a Scaffold in Combinatorial Chemistry

The orthogonal nature of the two amine groups makes this compound an excellent scaffold for building chemical libraries. Large numbers of diverse compounds can be generated by first reacting a library of building blocks with the primary amine, followed by Boc deprotection and reaction with a second library of reagents at the newly exposed secondary amine. This strategy allows for the rapid exploration of chemical space around the central phenyl core, accelerating the identification of lead compounds.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3]

-

Hazard Statements :

-

Handling Precautions :

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[11]

-

Wash hands thoroughly after handling.[10]

-

Avoid contact with skin, eyes, and clothing.

-

-

Storage :

-

Store in a tightly sealed container in a cool, dry place. A similar compound is recommended to be stored at 0-8°C.[12]

-

Experimental Protocols

The following protocols are representative of the key transformations involving this compound.

Protocol 1: Boc Group Deprotection

This procedure details the removal of the Boc protecting group to expose the secondary amine.

Objective: To synthesize 4-(aminomethyl)-N-methylaniline from this compound.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA, 10-20 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (10-20 eq) dropwise to the stirred solution. The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once complete, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected product. Further purification may be performed via column chromatography if necessary.

Protocol 2: Amide Coupling with the Primary Amine

This protocol demonstrates the use of the aminomethyl group as a nucleophile in a standard amide bond formation reaction.

Objective: To couple a generic carboxylic acid (R-COOH) to the primary amine of this compound.

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid (R-COOH, 1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine, 3.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

-

Add DIPEA (3.0 eq) to the mixture and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.

References

-

tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate. LookChem. [Link]

-

This compound | C13H20N2O2 | CID 28309106. PubChem. [Link]

-

This compound. Oakwood Chemical. [Link]

-

The Role of N-BOC-Aminomethylphenyl HCl in Drug Discovery. Autech Industry Co., Ltd. [Link]

-

tert-Butyl N-(4-(aminomethyl)phenyl)carbamate | C12H18N2O2 | CID 2794659. PubChem. [Link]

-

tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611. PubChem. [Link]

-

tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, 97%, Thermo Scientific. Fisher Scientific. [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

Supporting Information - Characterization Data of the Products. [Link]

-

This compound (C13H20N2O2). PubChemLite. [Link]

-

Safety Data Sheet - tert-Butyl (2-(bromomethyl)phenyl)carbamate. Angene Chemical. [Link]

-

The Critical Role of BOC Protecting Groups in Drug Synthesis. Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Terminology of Antibody Drug for Boc Chemistry. GenScript. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. genscript.com [genscript.com]

- 3. This compound | C13H20N2O2 | CID 28309106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate|lookchem [lookchem.com]

- 5. This compound [oakwoodchemical.com]

- 6. CAS 220298-96-4: tert-Butyl N-[4-(aminomethyl)phenyl]carba… [cymitquimica.com]

- 7. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | 220298-96-4 [chemicalbook.com]

- 8. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. carbosynusa.com [carbosynusa.com]

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate, a key intermediate in pharmaceutical and materials science research. The document details a strategic synthetic approach, beginning with the well-established synthesis of its precursor, tert-butyl N-[4-(aminomethyl)phenyl]carbamate, followed by a robust N-methylation protocol. Each synthetic step is explained with a focus on the underlying chemical principles and practical considerations for ensuring high yield and purity. The guide culminates in a thorough characterization of the final compound, presenting and interpreting spectroscopic and physical data to provide a complete profile of this versatile molecule. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this compound.

Introduction and Significance

This compound, with the chemical formula C₁₃H₂₀N₂O₂, is a bifunctional organic molecule that serves as a valuable building block in organic synthesis.[1] Its structure incorporates a primary amine, a Boc-protected secondary amine, and a phenyl ring, offering multiple points for chemical modification. The tert-butoxycarbonyl (Boc) protecting group is of particular importance due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This allows for selective reactions at the primary amine without interference from the more nucleophilic secondary amine.

The unique structural features of this compound make it a crucial intermediate in the development of a variety of complex molecules. In the pharmaceutical industry, it is utilized in the synthesis of kinase inhibitors for cancer therapy and as a linker in Proteolysis Targeting Chimeras (PROTACs). Its application extends to materials science, where it can be incorporated into polymers and other macromolecules to impart specific functionalities.

This guide will first detail a reliable two-step synthesis of the title compound. The initial step involves the synthesis of the precursor, tert-butyl N-[4-(aminomethyl)phenyl]carbamate, via the reduction of a nitrile. The subsequent step outlines the N-methylation of this precursor to yield the final product. Following the synthetic protocols, a comprehensive characterization of this compound will be presented, including theoretical and expected experimental data from various analytical techniques.

Synthetic Strategy and Protocols

The synthesis of this compound is most effectively approached in a two-step sequence. This strategy ensures high yields and purity by first constructing the core carbamate structure and then introducing the methyl group onto the nitrogen atom.

Sources

A Technical Guide to tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate (CAS: 191871-91-7)

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate, CAS number 191871-91-7. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize bifunctional building blocks in complex molecule synthesis. We will delve into the compound's structural attributes, physicochemical properties, a proposed synthetic pathway with detailed protocols, analytical characterization, and its strategic applications in modern medicinal chemistry. The guide emphasizes the unique structural features of this molecule—a stable, Boc-protected N-methylaniline and a reactive primary amine handle—which position it as a valuable intermediate for constructing linkers in advanced therapeutic modalities.

Introduction and Structural Context

This compound is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its structure is defined by a para-substituted benzene ring featuring two distinct and orthogonally reactive functional groups:

-

A Primary Benzylic Amine (-CH₂NH₂): This group acts as a potent nucleophile, providing a reactive handle for covalent modification. It is readily available for standard transformations such as acylation to form amides, reductive amination with aldehydes or ketones, and alkylation, making it an ideal point of attachment for payloads, ligands, or other molecular fragments.

-

A tert-Butoxycarbonyl (Boc) Protected N-Methylaniline: The aniline nitrogen is modified with both a methyl group and a Boc protecting group. The N-methyl substituent can be a critical design element, influencing the local conformation, metabolic stability, and basicity of the parent aniline. The Boc group provides robust protection for the secondary amine, which is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the N-methylaniline for subsequent synthetic steps.[1][2]

This dual functionality allows for a controlled, stepwise synthetic strategy, making it a valuable intermediate in the construction of complex molecular architectures.

Structural Distinction from a Key Analogue

It is critical for researchers to distinguish CAS 191871-91-7 from its close structural analogue, tert-Butyl N-[4-(aminomethyl)phenyl]carbamate (CAS: 220298-96-4) . The latter compound lacks the N-methyl group present in the topic compound. While both are bifunctional linkers, the presence of the methyl group in 191871-91-7 imparts distinct properties, including increased steric hindrance, altered electronic character of the aromatic ring, and potentially different metabolic profiles. The non-methylated analogue is frequently cited in the context of PROTAC (Proteolysis Targeting Chimera) synthesis.[3] Researchers should ensure they select the correct building block based on the specific design requirements of their target molecule.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental planning and characterization.[4][5][6]

| Property | Value | Source |

| CAS Number | 191871-91-7 | [4][5] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [4][5] |

| Molecular Weight | 236.31 g/mol | [4] |

| Monoisotopic Mass | 236.152477885 Da | [4] |

| IUPAC Name | tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | [4] |

| SMILES | CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN | [4] |

| InChI | InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h5-8H,9,14H2,1-4H3 | [4] |

| InChIKey | IGHYTPRPKZWCGC-UHFFFAOYSA-N | [4] |

| Physical Form | Solid | [7] |

| Purity | Typically ≥95% | [7][8] |

| Storage Conditions | Store in a freezer under -20°C in a dark place under an inert atmosphere. | [8] |

Synthesis and Purification

Retrosynthetic Analysis

The retrosynthetic analysis points to a straightforward disconnection at the carbamate nitrogen, identifying 4-(aminomethyl)-N-methylaniline as the key starting material.

Caption: Retrosynthetic approach for the target compound.

Proposed Synthetic Workflow

The forward synthesis involves the chemoselective N-Boc protection of the secondary aniline nitrogen in the presence of the primary benzylic amine. The greater steric hindrance and lower basicity of the N-methylaniline compared to the benzylic amine favor reaction at the desired position, although careful control of stoichiometry is recommended.

Caption: Proposed workflow for synthesizing the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via selective N-Boc protection.

Materials:

-

4-(aminomethyl)-N-methylaniline (1.0 eq)

-

Di-tert-butyl dicarbonate, (Boc)₂O (1.0 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

-

Ethyl Acetate/Hexanes (or equivalent solvent system for elution)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-(aminomethyl)-N-methylaniline (1.0 eq). Dissolve it in anhydrous DCM to a concentration of approximately 0.1 M.

-

Addition of Reagents: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature. In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of anhydrous DCM. Add the (Boc)₂O solution dropwise to the stirring amine solution over 15-20 minutes.

-

Causality Note: Adding the (Boc)₂O solution slowly helps to control the reaction exotherm and can improve selectivity for the less reactive N-methylaniline over the primary amine. TEA acts as a base to neutralize the acid byproduct of the reaction.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing) to elute the product.

-

Trustworthiness Note: The polarity difference between the desired mono-Boc product, any potential di-Boc byproduct, and unreacted starting material is typically sufficient for effective separation via silica gel chromatography, ensuring high purity of the final compound.

-

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following are the expected analytical signatures for 191871-91-7.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular weight. Predicted values for common adducts are listed below.[6]

| Adduct | Calculated m/z |

| [M+H]⁺ | 237.15976 |

| [M+Na]⁺ | 259.14170 |

| [M+K]⁺ | 275.11564 |

| [M-H]⁻ | 235.14520 |

NMR Spectroscopy (Predicted)

While experimental spectra should be obtained, the expected signals in ¹H and ¹³C NMR spectroscopy can be predicted based on the molecular structure.

-

¹H NMR:

-

~1.4-1.5 ppm (singlet, 9H): Protons of the tert-butyl group.

-

~2.5 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂).

-

~3.2 ppm (singlet, 3H): Protons of the N-methyl group (-N-CH₃).

-

~3.8 ppm (singlet, 2H): Protons of the benzylic methylene group (-CH₂-NH₂).

-

~7.1-7.3 ppm (multiplet, 4H): Aromatic protons, likely appearing as two distinct doublets characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR:

-

~28 ppm: Carbons of the tert-butyl methyl groups.

-

~38 ppm: Carbon of the N-methyl group.

-

~45 ppm: Carbon of the benzylic methylene group.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~125-145 ppm: Aromatic carbons (4 signals expected).

-

~154 ppm: Carbonyl carbon of the carbamate.

-

Applications in Research and Drug Development

The strategic value of this compound lies in its role as a heterobifunctional linker or building block. Its design allows for the sequential and controlled introduction of different molecular entities.

Caption: Logical workflow for using the compound as a linker.

Key Application Areas:

-

Linker Synthesis: The primary application is in the synthesis of linkers for complex biologics and chemical probes. The N-methyl group can be used to fine-tune linker rigidity and solubility, or to prevent hydrogen bond donation, which can be important for cell permeability.[9][10]

-

PROTACs and Molecular Glues: While its non-methylated analogue is more common, this compound can be used to build novel linkers connecting a warhead for a target protein to a ligand for an E3 ubiquitin ligase. The N-methylaniline, once deprotected, provides a secondary amine connection point which differs from the more common secondary amides.

-

Fragment-Based Drug Discovery (FBDD): It can be used to link fragments identified in screening campaigns, allowing for the exploration of the chemical space between two binding pockets on a protein target.

-

Surface Modification: The primary amine can be used to attach the molecule to solid supports or nanomaterials, with the protected N-methylaniline available for subsequent elaboration after deprotection.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. It is classified as hazardous, and the information below should be supplemented by a full review of the Safety Data Sheet (SDS) from the supplier.[4][7]

| Hazard Type | GHS Classification & Statements |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, lab coat. Use in a well-ventilated area or chemical fume hood. |

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

tert-Butyl N-[4-(aminomethyl)phenyl]carbamate suppliers & manufacturers in China. LookChem. [Link]

-

CAS 220298-96-4 | tert-Butyl N-[4-(aminomethyl)phenyl]carbamate - Suppliers list. Molbase. [Link]

-

tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, 97%, Thermo Scientific. Fisher Scientific. [Link]

-

This compound Price. Chemical Synthesis. [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [Link]

-

This compound. Oakwood Chemical. [Link]

-

1-bromohexan-2-ol | CAS#:26818-04-2. Chemsrc. [Link]

-

Supporting Information. [Link]

-

This compound (C13H20N2O2). PubChemLite. [Link]

-

Tert-butyl N-(4-(aminomethyl)phenyl)carbamate. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

Tert-butyl (4-(aminomethyl)benzyl)(methyl)carbamate. MedChemExpress. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. [Link]

-

Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central, National Institutes of Health. [Link]

-

Design, total chemical synthesis, and binding properties of a [Leu-91-N1-methyl-7-azaTrp]Ras-binding domain of c-Raf-1. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | C13H20N2O2 | CID 28309106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [oakwoodchemical.com]

- 6. PubChemLite - this compound (C13H20N2O2) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 191871-91-7 [sigmaaldrich.com]

- 8. tert-Butyl (4-(aminomethyl)benzyl)(methyl)carbamate | 191871-91-7 [sigmaaldrich.com]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: Unveiling a Key Bifunctional Linker

In the landscape of modern medicinal chemistry and drug development, the demand for sophisticated molecular tools has never been greater. Among these, bifunctional linkers serve as critical bridges, enabling the construction of complex therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate is a quintessential example of such a linker, offering a strategic combination of a reactive primary amine and a protected secondary amine within a rigid aromatic scaffold.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the mechanics of its application, and the critical considerations for its successful implementation in research and development workflows.

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is the bedrock of its effective application. The compound's structure, featuring both a hydrogen bond donor (the primary amine) and acceptor (the carbamate carbonyl), alongside a bulky, lipophilic tert-butyl group, dictates its solubility, reactivity, and handling characteristics.

Quantitative Data Summary

The key physicochemical properties of tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate are summarized below for rapid reference. These values are computed and aggregated from various chemical databases.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | [1] |

| CAS Number | 191871-91-7 | [1] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| Exact Mass | 236.152477885 Da | [1] |

| Appearance | Orange Solid | [2] |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 55.6 Ų | [1] |

Part 2: Synthesis and Strategic Considerations

The synthesis of tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate is a multi-step process that requires careful control to achieve chemoselectivity. The presence of two distinct amine functionalities necessitates a strategic application of protecting groups and a planned sequence of reactions. The following proposed pathway is designed for efficiency and control.

Proposed Synthetic Workflow

The most logical pathway involves starting with a precursor where the future primary amine is masked, in this case, as a nitrile. This allows for the manipulation of the aniline nitrogen before revealing the reactive benzylamine.

Caption: Proposed synthetic route for the target compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol outlines a robust method for the synthesis, incorporating in-process checks and explaining the rationale behind key steps.

Step 1: N-Methylation and Boc-Protection of 4-Aminobenzonitrile

-

Rationale: This two-step, one-pot procedure first methylates the aniline nitrogen. The subsequent addition of Di-tert-butyl dicarbonate (Boc₂O) protects this newly formed secondary amine. Performing methylation first is crucial; attempting to methylate the Boc-protected aniline is significantly more difficult due to steric hindrance and the electron-withdrawing nature of the Boc group.

-

Procedure:

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 4-aminobenzonitrile (1.0 eq) in THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (MeI, 1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the N-methylated intermediate by Thin Layer Chromatography (TLC).

-

Upon completion, re-cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Allow the reaction to stir at room temperature overnight.

-

Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield tert-butyl N-(4-cyanophenyl)-N-methylcarbamate.

-

Step 2: Reduction of the Nitrile to the Primary Amine

-

Rationale: The nitrile group is a stable precursor to the primary benzylamine. Catalytic hydrogenation is a clean and effective method for this transformation.

-

Procedure:

-

Dissolve the purified intermediate from Step 1 in methanol or ethanol.

-

Add a catalytic amount of Raney Nickel (approx. 10% w/w) or Palladium on carbon (Pd/C).[3]

-

Place the reaction mixture in a hydrogenation apparatus and subject it to hydrogen gas (H₂, 50-100 psi).[3]

-

Stir vigorously at room temperature until hydrogen uptake ceases (typically 12-24 hours). Monitor reaction completion by TLC or LC-MS.

-

Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.[3]

-

Concentrate the filtrate under reduced pressure. The resulting solid is often of sufficient purity for subsequent use. If necessary, further purification can be achieved by recrystallization or silica gel chromatography.

-

Part 3: Core Applications and Reaction Mechanisms

The utility of tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate stems directly from its orthogonal functionalities: a nucleophilic primary amine for conjugation and an acid-labile Boc-protected secondary amine for subsequent deprotection and linkage.

Application as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] This compound is an ideal linker for PROTAC synthesis.

Caption: Workflow illustrating the use of the linker in PROTAC synthesis.

Key Protocol: Boc Group Deprotection

The removal of the tert-butoxycarbonyl (Boc) group is arguably the most critical reaction involving this molecule. It unmasks the secondary amine, allowing for the final conjugation step in a synthetic sequence.

-

Mechanism Rationale: The Boc group is highly susceptible to cleavage under acidic conditions.[5] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[6] The generation of the t-butyl cation is a key consideration, as it can alkylate nucleophilic sites on the substrate, leading to impurities.[7]

-

Standard Protocol (TFA/DCM):

-

Dissolve the Boc-protected substrate (1.0 eq) in Dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add Trifluoroacetic acid (TFA, 5-10 eq, often used as a 20-50% solution in DCM) dropwise.[6]

-

Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor completion by TLC or LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with a solvent like toluene to ensure complete removal of residual acid. The product is typically obtained as a TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated NaHCO₃ solution) before extraction.

-

-

Alternative Mild Protocol (Oxalyl Chloride/Methanol):

-

For substrates sensitive to strong acids, a milder deprotection using oxalyl chloride in methanol can be employed.[8] This method proceeds at room temperature and can offer greater selectivity.[8]

-

Dissolve the Boc-protected substrate (1 eq) in methanol (MeOH).[8]

-

Add oxalyl chloride (3 eq) dropwise to the solution at room temperature.[8]

-

Stir for 1-4 hours, monitoring by TLC.[8]

-

Workup: Concentrate the reaction mixture under reduced pressure. The product is typically obtained as the hydrochloride salt.

-

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety and maintain the integrity of the compound.

-

Hazard Identification: The compound is classified as harmful if swallowed and may cause skin irritation or an allergic skin reaction. It may also cause respiratory irritation.[1]

-

GHS H-Statements: H302, H315, H317, H335.[1]

-

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (0-8 °C) is recommended to prevent degradation.[2]

Conclusion

Tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate is more than just a chemical intermediate; it is a strategically designed tool for the construction of complex, high-value molecules. Its orthogonal protecting group strategy, coupled with a semi-rigid aromatic spacer, provides medicinal chemists with a reliable and versatile building block. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for leveraging its full potential in accelerating the discovery and development of next-generation therapeutics.

References

-

Al-Amin, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available from: [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available from: [Link]

-

ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

-

Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Available from: [Link]

-

Reddy, K. R., et al. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. The Journal of Organic Chemistry. Available from: [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available from: [Link]

-

Das, S., et al. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters. Available from: [Link]

-

PubMed. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. Available from: [Link]

-

RSC Publishing. (n.d.). N-Methylation of carbamate derivatives of α-amino acids. Journal of the Chemical Society, Chemical Communications. Available from: [Link]

-

PubChem. (n.d.). tert-butyl N-(4-(aminomethyl)phenyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate. National Center for Biotechnology Information. Available from: [Link]

-

Takeda, Y., et al. (n.d.). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry. Available from: [Link]

Sources

- 1. Tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate | C13H20N2O2 | CID 28309106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. carbosynusa.com [carbosynusa.com]

- 3. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | 220298-96-4 [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. m.youtube.com [m.youtube.com]

- 6. jk-sci.com [jk-sci.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

A Senior Application Scientist's Field-Proven Insights into its Solubility and Stability

Introduction: The Role of a Versatile Building Block in Modern Drug Discovery

tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate is a bifunctional organic molecule increasingly utilized in medicinal chemistry and drug development. Its structure, featuring a Boc-protected secondary aniline and a primary benzylamine, makes it a valuable synthetic intermediate. It often serves as a linker or building block in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where precise control over chemical properties is paramount[1].

Understanding the fundamental physicochemical properties of such a key intermediate is not merely an academic exercise; it is a critical prerequisite for its effective use in multi-step syntheses and for the successful development of the final active pharmaceutical ingredient (API). Poor solubility can create significant hurdles in reaction setup, purification, and formulation, while unforeseen instability can lead to reaction failure, impurity generation, and compromised shelf-life.

This guide provides an in-depth analysis of the solubility and stability characteristics of this compound. Moving beyond a simple data sheet, we will explore the causal chemical principles governing its behavior and provide robust, field-tested protocols for its empirical evaluation. The methodologies described herein are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data integral to their development programs.

Chemical Structure of the Target Compound

Caption: Structure of this compound.

Core Physicochemical Properties

A foundational understanding begins with the compound's intrinsic properties, which can be computationally predicted and serve as a baseline for experimental design. These parameters offer initial clues into its expected behavior in various solvent systems and under different chemical stresses.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [2] |

| Molecular Weight | 236.31 g/mol | [2] |

| CAS Number | 191871-91-7 | [2] |

| XLogP3 | 1.5 | [2] |

| Hydrogen Bond Donor Count | 2 (from -NH₂) | [2] |

| Hydrogen Bond Acceptor Count | 2 (from C=O) | [2] |

The XLogP3 value of 1.5 suggests a molecule with moderate lipophilicity, indicating that it is likely to have some solubility in both organic solvents and, to a lesser extent, aqueous media. The presence of both hydrogen bond donors and acceptors further complicates a simple prediction, necessitating empirical testing.

Solubility Profile: A Tale of Two Solubilities

In drug development, "solubility" is not a single value but a concept divided into two key types: kinetic and thermodynamic. Understanding the distinction is crucial for interpreting data correctly and applying it to the appropriate stage of research. Kinetic solubility is paramount for high-throughput screening, while thermodynamic solubility is the gold standard for formulation and late-stage development[3][4].

The Causality Behind Solvent Selection

The structure of this compound dictates its solubility. The large, nonpolar tert-butyl and phenyl groups favor dissolution in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN). The polar carbamate and primary amine moieties allow for interaction with polar protic solvents like methanol and ethanol. Its aqueous solubility is expected to be limited by the overall lipophilicity but influenced by the pH-dependent ionization of the primary benzylamine group (pKa ≈ 9-10).

Experimental Protocol 1: Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. It is a high-throughput method that mimics the conditions of many in vitro biological assays[4][5].

Methodology: Nephelometric or UV-Absorbance "Shake-Flask" Method

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure complete dissolution.

-

Plate Setup: In triplicate, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical compound concentration of 100 µM.

-

Incubation: Seal the plate and place it on a plate shaker at 700 RPM for 2 hours at room temperature (25°C)[4]. This allows for precipitation to occur.

-

Analysis:

-

Nephelometry: Measure light scattering using a nephelometer. An increase in scattering relative to a buffer-only control indicates precipitation[6].

-

UV-Absorbance (Filtration Method): After incubation, filter the solution through a 96-well filter plate to remove any precipitate[7]. Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λ_max.

-

-

Quantification: Determine the concentration of the dissolved compound in the filtrate by comparing its UV absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 Acetonitrile:Water mixture[7]. The resulting concentration is the kinetic solubility.

Experimental Protocol 2: Thermodynamic Solubility Assessment

Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent after it has been allowed to equilibrate for an extended period. This value is critical for formulation development and predicting oral absorption[8][9].

Methodology: Shake-Flask Equilibrium Method

-

Sample Preparation: Accurately weigh approximately 1-2 mg of the solid compound into a glass vial[8].

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., water, PBS pH 7.4, or simulated intestinal fluid) to the vial.

-

Equilibration: Seal the vial and place it in a thermomixer or on a roller system, agitating at 700 RPM for 24 hours at a controlled temperature (e.g., 25°C or 37°C) to ensure equilibrium is reached[8][10].

-

Phase Separation: After incubation, allow the vial to stand, then centrifuge at high speed (e.g., 10,000 RPM for 10 minutes) to pellet the excess solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed. Filter the aliquot through a 0.45 µm syringe filter.

-

Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method against a standard curve[9][11].

Predicted Solubility Summary

The following table provides an expert prediction of the compound's solubility based on its structure, which should be confirmed by the protocols above.

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.0) | Low / Sparingly Soluble | Dominated by lipophilic phenyl and Boc groups. |

| PBS (pH 7.4) | Low / Sparingly Soluble | Similar to water; benzylamine is mostly uncharged. |

| Aqueous HCl (pH 2) | Moderately Soluble | Benzylamine will be protonated (-CH₂NH₃⁺), increasing polarity. Note: See Stability Section 4.2.1. |

| DMSO, DMF | Highly Soluble | Polar aprotic solvents capable of dissolving a wide range of organic molecules. |

| Methanol, Ethanol | Soluble | Polar protic solvents that can interact with the amine and carbamate groups. |

| Acetonitrile | Soluble | Polar aprotic solvent suitable for many organic compounds. |

| Dichloromethane (DCM) | Highly Soluble | Nonpolar organic solvent favored by the lipophilic moieties. |

Chemical Stability Profile

The stability of this compound is dictated almost entirely by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of modern organic synthesis precisely because of its predictable stability: robust under basic, nucleophilic, and many oxidative/reductive conditions, yet readily cleaved under acidic conditions[12][13].

Key Degradation Pathways

The primary vulnerability of the molecule is acid-catalyzed hydrolysis of the carbamate. Other pathways like oxidation or thermal degradation are possible but are generally less significant under typical laboratory and storage conditions.

This is the most significant and predictable degradation pathway. The mechanism is well-established and proceeds via protonation of the carbamate carbonyl, followed by the loss of the highly stable tert-butyl cation. This carbamic acid intermediate is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide[14].

Caption: Mechanism of acid-catalyzed Boc group cleavage.

-

Basic Conditions: The Boc group is generally stable to bases. Hydrolysis of the carbamate ester is possible under harsh basic conditions (e.g., high pH and elevated temperature), but it is significantly slower than acid-catalyzed cleavage[12].

-

Oxidative Conditions: The molecule lacks easily oxidizable functional groups, but forced oxidation studies are necessary to confirm this.

-

Thermal and Photolytic: Stability should be assessed empirically as part of a comprehensive forced degradation study.

Experimental Protocol 3: Forced Degradation Study

A forced degradation study is essential for identifying potential degradants and developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately separate the parent compound from its byproducts[15].

Methodology: Stress Testing and HPLC Analysis

-

Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C. Sample at intervals (e.g., 1, 4, 8, 24 hours).

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C. Sample at intervals.

-

Oxidation: Add 3% H₂O₂ and store at room temperature. Sample at intervals.

-

Thermal: Store a solution and solid sample at 80°C.

-

Photolytic: Expose a solution and solid sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

-

-

Quenching: At each time point, withdraw an aliquot, neutralize if necessary (e.g., add an equivalent amount of base to the acid-stressed sample), and dilute to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze all samples using a stability-indicating HPLC method.

Workflow for Stability-Indicating Method Development

Developing a method that can prove stability requires a logical, systematic approach. The following workflow ensures that all potential degradation products are identified and resolved from the parent peak.

Caption: Logical workflow for developing a stability-indicating HPLC method.

Summary and Practical Recommendations

This compound is a moderately lipophilic compound with predictable solubility and stability profiles, making it a reliable tool for researchers.

-

Solubility: It is highly soluble in common organic solvents like DCM, DMSO, and alcohols. Its aqueous solubility is limited but can be enhanced at lower pH due to the protonation of its benzylamine moiety. However, this must be balanced against its instability in acidic conditions. For aqueous applications, kinetic solubility from a DMSO stock is the most practical approach.

-

Stability & Handling: The compound's primary liability is its sensitivity to acid.

-

Storage: Store the solid material in a well-sealed container in a cool, dark, and dry place. Avoid acidic environments.

-

In Solution: Prepare stock solutions in high-quality, anhydrous aprotic solvents like DMSO or DMF. Avoid using acidic solvents for long-term storage. When used in reactions, ensure the conditions are neutral or basic to maintain the integrity of the Boc group.

-

By understanding these core principles and employing the robust protocols outlined in this guide, researchers and drug development professionals can confidently utilize this compound, ensuring the integrity of their experiments and the quality of their results.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

White, K., & Presley, C. (2025). Kinetic Solubility 96–Well Protocol. Warren Center for Neuroscience Drug Discovery. [Link]

-

PubChem. (n.d.). tert-Butyl N-(4-(aminomethyl)phenyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. [Link]

-

ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?[Link]

-

ResearchGate. (2025). Key parameters for carbamate stability in dilute aqueous–organic solution. [Link]

-

Fisher Scientific. (n.d.). tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, 97%, Thermo Scientific™. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

-

PubMed. (n.d.). Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection. [Link]

-

PubMed Central. (2015). Amino Acid Carbamates As Prodrugs Of Resveratrol. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

-

AKJournals. (n.d.). Development and validation of a stability-indicating UHPLC method for assay of felbamate and related substances. [Link]

-

Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

-

PubMed Central. (n.d.). Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice. [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | C13H20N2O2 | CID 28309106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. evotec.com [evotec.com]

- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. Protective Groups [organic-chemistry.org]

- 14. One moment, please... [chemistrysteps.com]

- 15. akjournals.com [akjournals.com]

Spectroscopic Characterization of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document offers a comprehensive examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages predictive models and data from analogous structures to provide a robust analytical framework. Each section details the theoretical basis for the expected spectral features, supported by established principles of spectroscopic interpretation. Furthermore, this guide includes detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this class of compounds, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₁₃H₂₀N₂O₂, Molecular Weight: 236.31 g/mol ) is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1] Its structure incorporates a Boc-protected secondary amine and a primary aminomethyl group on a benzene ring, making it a versatile building block for the synthesis of a wide array of complex molecules, including pharmacologically active agents. The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing unambiguous structural elucidation and confirmation.

This guide is structured to provide a deep dive into the expected spectroscopic signature of this molecule, offering insights into the causal relationships between its structure and its spectral output.

Caption: Relationship between molecular structure and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to provide a clear fingerprint of the proton environments within the molecule. The characteristic signals of the N-Boc group are particularly diagnostic.[2]

Table 1: Predicted ¹H NMR Chemical Shifts

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.4 | d | 2H | Ar-H | Protons on the aromatic ring ortho to the aminomethyl group. |

| ~7.1-7.3 | d | 2H | Ar-H | Protons on the aromatic ring ortho to the N-methylcarbamate group. |

| ~3.8 | s | 2H | -CH₂-NH₂ | Methylene protons of the aminomethyl group. |

| ~3.2 | s | 3H | N-CH₃ | Methyl protons on the carbamate nitrogen. |

| ~1.5 | br s | 2H | -NH₂ | Protons of the primary amine, often broad and exchangeable with D₂O. |

| ~1.45 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group, a highly characteristic signal for a Boc protecting group.[2] |

Predicted in CDCl₃ relative to TMS at 0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C =O | Carbonyl carbon of the carbamate group.[3] |

| ~140 | Ar-C | Quaternary aromatic carbon attached to the N-methylcarbamate group. |

| ~138 | Ar-C | Quaternary aromatic carbon attached to the aminomethyl group. |

| ~129 | Ar-C H | Aromatic methine carbons. |

| ~127 | Ar-C H | Aromatic methine carbons. |

| ~80 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[3] |

| ~46 | -C H₂-NH₂ | Methylene carbon of the aminomethyl group. |

| ~37 | N-C H₃ | Methyl carbon on the carbamate nitrogen. |

| ~28 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group.[3] |

Predicted in CDCl₃ relative to TMS at 0 ppm.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.[2]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR in organic solvents, with its signal set to 0 ppm.

-

Data Acquisition: Acquire the ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

-

Data Processing and Analysis: Process the raw data using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds, as well as aromatic C-H and C=C vibrations.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3400-3300 | Medium, Broad | N-H stretch | Primary amine (-NH₂) |

| ~3030 | Medium | Aromatic C-H stretch | Phenyl group[4][5] |

| ~2970-2850 | Strong | Aliphatic C-H stretch | tert-Butyl and N-methyl groups |

| ~1690 | Strong | C=O stretch | Carbamate (urethane)[3][6] |

| ~1600, ~1500 | Medium | C=C stretch | Aromatic ring[4][5] |

| ~1365, ~1390 | Medium | C-H bend (gem-dimethyl) | tert-Butyl group |

| ~1250 | Strong | C-N stretch | Carbamate and amine |

| ~830 | Strong | C-H out-of-plane bend | 1,4-disubstituted benzene |

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

Table 4: Predicted Mass-to-Charge Ratios (m/z)

| m/z | Ion | Rationale |

| 237.16 | [M+H]⁺ | Protonated molecular ion (C₁₃H₂₁N₂O₂⁺) |

| 181.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group |

| 137.09 | [M+H - Boc]⁺ | Loss of the entire Boc group |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |

The fragmentation of N-Boc protected compounds often involves the loss of isobutylene or the entire Boc group.[3][7]

Experimental Protocol for MS Data Acquisition

Caption: Workflow for mass spectrometry data acquisition.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample solution into the mass spectrometer using an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces intact protonated molecules.[8]

-

Mass Analysis: Analyze the resulting ions using a mass analyzer such as a time-of-flight (TOF) or quadrupole analyzer.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. While the presented data is predictive, it is grounded in well-established spectroscopic principles and data from closely related structures. The detailed experimental protocols offer practical guidance for researchers to acquire high-quality data for this and similar compounds. The combination of NMR, IR, and MS provides a multi-faceted and self-validating approach to structural elucidation, which is essential for ensuring the quality and integrity of this important synthetic intermediate in drug discovery and development.

References

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. Available at: [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Available at: [Link]

-

Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. ResearchGate. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

-

Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. ACS Publications. Available at: [Link]

- Supporting Information.

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

-

1H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

tert-Butyl carbamate. SpectraBase. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

Sources

- 1. This compound | C13H20N2O2 | CID 28309106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. academic.oup.com [academic.oup.com]

The Strategic Role of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of contemporary drug design, the judicious selection of chemical scaffolds and linkers is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of molecular tools available to medicinal chemists, tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate has emerged as a cornerstone building block, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive exploration of the synthesis, strategic applications, and nuanced advantages of this versatile molecule. We will delve into the rationale behind its structural features, most notably the N-methylation and the Boc-protecting group, and elucidate their profound impact on critical drug properties such as stability, cell permeability, and target engagement. Through detailed protocols, mechanistic insights, and illustrative case studies, this guide serves as an essential resource for researchers seeking to leverage the unique attributes of this compound in the development of next-generation therapeutics.

Introduction: The Unseen Architect of Advanced Therapeutics